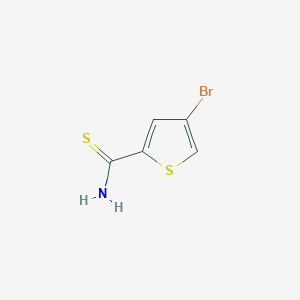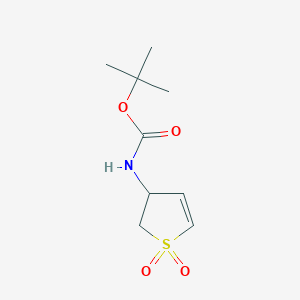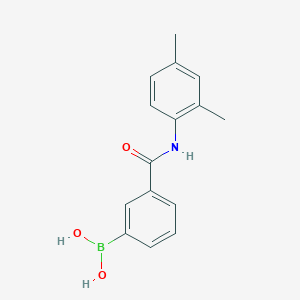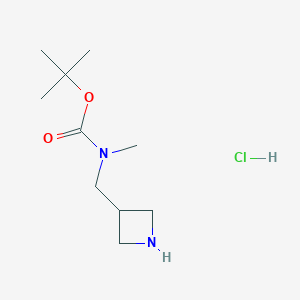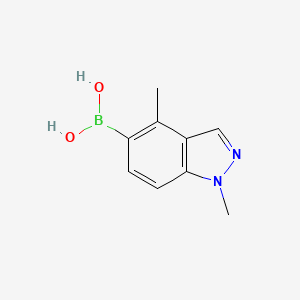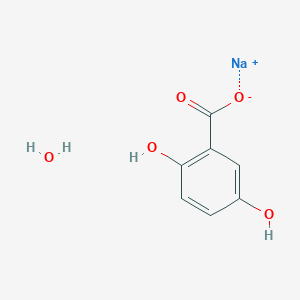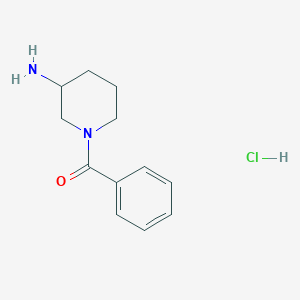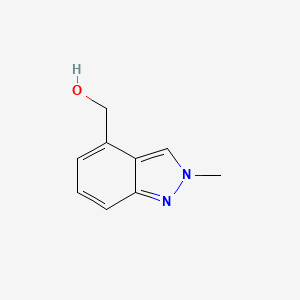
(2-Methyl-2H-indazol-4-yl)methanol
Übersicht
Beschreibung
“(2-Methyl-2H-indazol-4-yl)methanol” is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is also known as MIM. It is a solid at ambient temperature .
Synthesis Analysis
The synthesis of 2H-indazoles, such as “(2-Methyl-2H-indazol-4-yl)methanol”, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for “(2-Methyl-2H-indazol-4-yl)methanol” is 1S/C9H10N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-5,12H,6H2,1H3 .Physical And Chemical Properties Analysis
“(2-Methyl-2H-indazol-4-yl)methanol” is a solid at ambient temperature . It has a molecular weight of 162.19 .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Indazole derivatives, including (2-Methyl-2H-indazol-4-yl)methanol, have shown promising antiviral properties. Compounds with the indazole nucleus have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The structural flexibility of indazole allows for high-affinity binding to multiple viral receptors, making it a valuable scaffold for developing new antiviral agents .
Anti-inflammatory Properties
The anti-inflammatory potential of indazole derivatives is well-documented. These compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation. As such, (2-Methyl-2H-indazol-4-yl)methanol could be explored for its efficacy in reducing inflammation-related symptoms in various diseases .
Anticancer Activity
Indazole-based compounds have been identified as potential anticancer agents due to their ability to interfere with tumor growth and proliferation. The indazole nucleus is a common feature in several synthetic drug molecules, which have been found to bind with high affinity to cancer cell receptors. This makes (2-Methyl-2H-indazol-4-yl)methanol a candidate for further research in cancer treatment strategies .
Antimicrobial Effects
The antimicrobial activities of indazole derivatives extend to a broad spectrum of microorganisms. Studies have shown that these compounds possess moderate to high activity against various bacterial strains, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. This suggests that (2-Methyl-2H-indazol-4-yl)methanol could be used in the development of new antimicrobial drugs .
Antidiabetic Potential
Indazole derivatives have also been explored for their antidiabetic properties. These compounds can play a role in regulating blood sugar levels, making them of interest for diabetes management and treatment. Research into (2-Methyl-2H-indazol-4-yl)methanol could uncover new avenues for controlling diabetes through pharmacological intervention .
Neuroprotective Effects
The indazole nucleus is present in various compounds that exhibit neuroprotective properties. These substances can protect neuronal cells from damage, which is crucial in the treatment of neurodegenerative diseases. Investigating the neuroprotective potential of (2-Methyl-2H-indazol-4-yl)methanol could lead to the development of novel therapies for conditions like Alzheimer’s and Parkinson’s disease .
Safety and Hazards
Wirkmechanismus
Target of Action
Indazole derivatives, which include (2-methyl-2h-indazol-4-yl)methanol, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell cycle regulation and volume control, respectively .
Mode of Action
For instance, they can inhibit the activity of certain kinases, thereby affecting cell cycle regulation and volume control .
Biochemical Pathways
Given its potential interaction with kinases, it’s plausible that it could impact pathways related to cell cycle regulation and cell volume control .
Result of Action
Based on the known effects of indazole derivatives, it’s possible that this compound could have anti-inflammatory, antimicrobial, and anticancer effects .
Eigenschaften
IUPAC Name |
(2-methylindazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-8-7(6-12)3-2-4-9(8)10-11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNFPEFJWKQKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

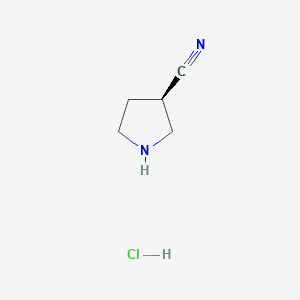

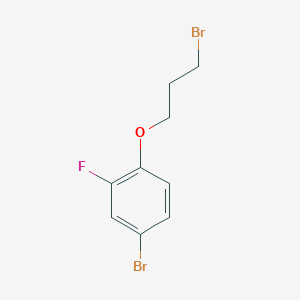
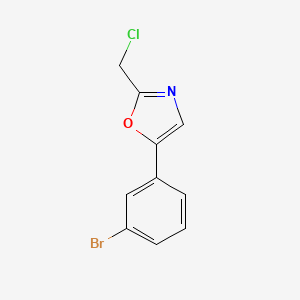
![3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438412.png)
